molecular formula C19H35ClO B8260759 10-Nonadecenoyl chloride, (Z)-

10-Nonadecenoyl chloride, (Z)-

Cat. No.: B8260759
M. Wt: 314.9 g/mol
InChI Key: WXBMSYMPSAFFRH-KTKRTIGZSA-N
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Description

It is an ester product used primarily in scientific research and development . This compound is characterized by its long carbon chain and the presence of a double bond in the Z-configuration, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Nonadecenoyl chloride, (Z)-, typically involves the chlorination of the corresponding fatty acid. The process can be summarized as follows:

    Starting Material: The synthesis begins with the corresponding unsaturated fatty acid, 10-Nonadecenoic acid.

    Chlorination: The fatty acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. This reaction converts the carboxylic acid group into an acyl chloride group, forming 10-Nonadecenoyl chloride, (Z)-.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion. An inert atmosphere, such as nitrogen or argon, is often used to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of 10-Nonadecenoyl chloride, (Z)-, follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors equipped with temperature control and inert gas purging systems.

    Purification: The crude product is purified through distillation or recrystallization to obtain high-purity 10-Nonadecenoyl chloride, (Z)-.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-Nonadecenoyl chloride, (Z)-, undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, 10-Nonadecenoyl chloride, (Z)-, hydrolyzes to form the corresponding fatty acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like alcohols, amines, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Fatty Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

10-Nonadecenoyl chloride, (Z)-, has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce acyl groups into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and lipids, to study their functions and interactions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 10-Nonadecenoyl chloride, (Z)-, involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the target molecule. This process can modify the chemical and physical properties of the target, influencing its biological activity and interactions.

Comparison with Similar Compounds

Similar Compounds

    10-Nonadecenoic acid: The corresponding fatty acid precursor.

    10-Nonadecenol: The corresponding alcohol formed by reduction.

    10-Nonadecenamide: The corresponding amide formed by reaction with amines.

Uniqueness

10-Nonadecenoyl chloride, (Z)-, is unique due to its high reactivity as an acylating agent, making it a valuable tool in synthetic chemistry. Its Z-configuration also imparts specific stereochemical properties that can influence the outcome of reactions and the properties of the resulting products.

Properties

IUPAC Name

(Z)-nonadec-10-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBMSYMPSAFFRH-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95548-27-9
Record name 10-Nonadecenoyl chloride, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95548-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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